(3-Chloro-5-methylpyrazin-2-yl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
(3-chloro-5-methylpyrazin-2-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O/c1-4-2-8-5(3-10)6(7)9-4/h2,10H,3H2,1H3 |
InChI Key |
ZCFXQZDHZMHATR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)Cl)CO |
Origin of Product |
United States |
Advanced Synthetic Strategies for 3 Chloro 5 Methylpyrazin 2 Yl Methanol
Regioselective Functionalization Approaches to Substituted Pyrazines
The precise installation of substituents on the pyrazine (B50134) core is paramount for constructing the target molecule. Regioselective strategies ensure that the chloro, methyl, and hydroxymethyl groups are introduced at the desired positions with high fidelity.
Targeted Chlorination and Methylation of Pyrazine Intermediates
A plausible and efficient route to the core structure of 3-chloro-5-methylpyrazine begins with the construction of a pyrazine ring, followed by targeted functionalization. One established method involves the condensation of methylglyoxal (B44143) with 2-aminomalonamide in an alkaline solution to form 3-hydroxy-5-methylpyrazine-2-formamide. Subsequent hydrolysis yields the key intermediate, 3-hydroxy-5-methylpyrazine-2-carboxylic acid.
The critical chlorination step can then be achieved by treating the hydroxypyrazine intermediate with a suitable chlorinating agent. Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this type of transformation. For instance, reacting 3-hydroxy-5-methylpyrazine-2-carboxylic acid with thionyl chloride in a solvent like dimethylformamide (DMF) can effectively replace the hydroxyl group with a chlorine atom to yield 3-chloro-5-methylpyrazine-2-carboxylic acid. This targeted chlorination is a key step in forming the required substitution pattern.
| Step | Reactants | Reagents | Product | Ref. |
| Ring Formation | Methylglyoxal, 2-aminomalonamide | Alkaline solution, then acid hydrolysis | 3-hydroxy-5-methylpyrazine-2-carboxylic acid | google.com |
| Chlorination | 3-hydroxy-5-methylpyrazine-2-carboxylic acid | Thionyl chloride (SOCl₂), DMF | 3-chloro-5-methylpyrazine-2-carboxylic acid | google.com |
Introduction of the Hydroxymethyl Group via Directed Reactions
With the 3-chloro-5-methylpyrazine scaffold in hand, the final step is the introduction of the hydroxymethyl group at the C2 position. A common and direct strategy involves the reduction of a corresponding C2-carbonyl group. The synthetic route can be designed to proceed through the intermediate 3-chloro-5-methylpyrazine-2-carbaldehyde (B13665374). This aldehyde is a direct precursor to the target alcohol.
The reduction of the aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed to achieve this chemoselectively, without affecting the chloro-substituent or the pyrazine ring.
Table of Common Reducing Agents for Aldehyde to Alcohol Conversion
| Reducing Agent | Typical Solvent(s) | Typical Temperature (°C) | Notes |
|---|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727), Ethanol (B145695) | 0 to 25 | Mild and selective for aldehydes and ketones. |
| Lithium aluminium hydride (LiAlH₄) | Diethyl ether, THF | 0 to 25 | Powerful, less selective; reduces esters and amides. |
For the conversion of 3-chloro-5-methylpyrazine-2-carbaldehyde to (3-chloro-5-methylpyrazin-2-yl)methanol, sodium borohydride in an alcoholic solvent like methanol or ethanol offers an excellent balance of reactivity and selectivity. The reaction is typically high-yielding and proceeds under mild conditions.
Novel Reaction Pathways and Catalytic Methods
Modern synthetic chemistry seeks to improve upon traditional methods by employing novel catalysts and reaction pathways that offer greater efficiency, selectivity, and sustainability.
Metal-Catalyzed Transformations for Pyrazine Scaffold Construction
Transition metal-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on pyrazine rings. rsc.orgrsc.org Copper-catalyzed reactions, in particular, have emerged as effective methods for constructing pyrazine scaffolds and their derivatives. For example, a copper-catalyzed aerobic oxidative C-H/N-H coupling between simple ketones and diamines has been developed for the synthesis of various pyrazines. researchgate.net This approach allows for the assembly of the pyrazine core from readily available starting materials under oxidative conditions. While not a direct route to the target molecule, such methods could be adapted to create substituted pyrazine intermediates.
Furthermore, once a halogenated pyrazine, such as a 2,3-dichloropyrazine (B116531) derivative, is formed, copper can be used in conjunction with palladium in Sonogashira couplings to introduce alkynyl groups, which can be further functionalized. rsc.org
Chemo- and Regioselective Conversions
Achieving specific substitution patterns on the pyrazine ring requires high levels of chemo- and regioselectivity. Deprotonative functionalization, or directed metalation, is a powerful technique for achieving this. researchgate.net By using a strong, non-nucleophilic base, such as a lithium amide (e.g., lithium 2,2,6,6-tetramethylpiperidide, LTMP), a proton can be selectively removed from the pyrazine ring, creating a transient organometallic species. This species can then react with an electrophile to introduce a functional group at a specific position.
For a substrate like 3-chloro-5-methylpyrazine, deprotonation is expected to occur at the most acidic position, which is typically adjacent to a nitrogen atom and activated by the electron-withdrawing chloro group. Trapping the resulting lithiated species with an appropriate electrophile, such as formaldehyde (B43269) or a protected equivalent, could be a strategy to introduce the hydroxymethyl group directly onto the pre-formed pyrazine core. This method offers a high degree of regiocontrol, avoiding the need for protecting groups or multi-step sequences. researchgate.net
Green Chemistry Principles in Pyrazine Synthesis
The principles of green chemistry aim to make chemical processes more environmentally benign. Key strategies include the use of catalytic methods, continuous flow processing, and biocatalysis.
Continuous Flow Synthesis: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. rsc.org The synthesis of pyrazine derivatives has been successfully adapted to continuous-flow systems. For instance, the enzymatic synthesis of pyrazinamide (B1679903) derivatives has been demonstrated in a continuous-flow microreactor, showing higher space-time yields compared to batch reactors. nih.gov Such a system could be envisioned for the synthesis of this compound, potentially telescoping multiple reaction steps into a single, continuous operation.
Enzymatic Catalysis: Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, aqueous conditions. For the final step in the synthesis of this compound—the reduction of the aldehyde—an enzymatic approach is a compelling green alternative. Alcohol dehydrogenases (ADHs) or whole-cell biocatalysts containing these enzymes can selectively reduce aldehydes to alcohols. mdpi.comresearchgate.net For example, E. coli whole cells have been used for the highly chemoselective reduction of various aldehydes to their corresponding alcohols, leaving other functional groups untouched. mdpi.com Applying such a biocatalyst to 3-chloro-5-methylpyrazine-2-carbaldehyde would offer a sustainable method for producing the final product.
| Green Chemistry Approach | Method | Application to Target Synthesis | Advantages | Ref. |
| Continuous Flow | Packed-bed or microreactor system | Synthesis of pyrazine intermediates or final reduction step | Improved efficiency, safety, and scalability. | nih.govrsc.orgmdpi.com |
| Enzymatic Catalysis | Whole-cell biocatalysis (e.g., E. coli) or isolated enzymes (e.g., ADH) | Reduction of 3-chloro-5-methylpyrazine-2-carbaldehyde | High chemoselectivity, mild reaction conditions, reduced waste. | mdpi.comresearchgate.net |
Precursor Chemistry and Synthetic Route Design
The synthesis of this compound is a multi-step process that requires careful consideration of starting materials and reaction pathways to ensure high purity and yield of the final product. A logical and commonly employed strategy begins with a suitably substituted pyrazine carboxylic acid derivative.
Utilization of Pyrazine Carboxylic Acid Derivatives as Starting Materials
The primary precursor for the synthesis of this compound is 3-Chloro-5-methylpyrazine-2-carboxylic acid. This starting material provides the core pyrazine ring structure with the desired chloro and methyl substituents already in place at positions 3 and 5, respectively. The availability of this precursor is a critical first step in the synthetic route. While various methods exist for the synthesis of pyrazine carboxylic acids, a notable approach involves the cyclization of appropriate precursors followed by oxidation and chlorination steps to yield 3-Chloro-5-methylpyrazine-2-carboxylic acid. acs.org
The general synthetic approach is outlined in the scheme below:
Scheme 1: General synthetic route to this compound.
Sequential Functional Group Interconversions, for example, the reduction of carboxylates to alcohols
With the pyrazine core established, the synthesis proceeds through a series of functional group interconversions. A key transformation in this sequence is the reduction of the carboxylic acid group at the 2-position to a hydroxymethyl group. Direct reduction of a carboxylic acid can be challenging and may require harsh reducing agents. Therefore, a more controlled and efficient two-step approach is often favored.
First, the 3-Chloro-5-methylpyrazine-2-carboxylic acid is converted to its corresponding ester, typically the methyl or ethyl ester. This esterification is a standard procedure in organic synthesis and can be achieved under various conditions, for example, by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
Subsequently, the ester is reduced to the desired primary alcohol, this compound. This reduction is a critical step, and the choice of reducing agent is paramount to its success. Diisobutylaluminum hydride (DIBAL-H) is a powerful and selective reducing agent commonly employed for the conversion of esters to alcohols. rsc.orgchemistrysteps.com The bulky nature of DIBAL-H allows for controlled delivery of a hydride ion to the ester carbonyl, leading to the formation of a stable tetrahedral intermediate at low temperatures. chemistrysteps.comechemi.com Subsequent workup with a protic source then yields the primary alcohol. chemistrysteps.com
Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis
The efficiency of the synthesis of this compound is highly dependent on the optimization of the reaction conditions for each step, particularly the reduction of the pyrazine carboxylate.
Several key parameters must be carefully controlled to maximize the yield and purity of the final product:
Stoichiometry of the Reducing Agent: The amount of DIBAL-H used is critical. While a stoichiometric amount is theoretically required, in practice, a slight excess is often used to ensure complete conversion of the starting ester. However, a large excess of the reducing agent should be avoided as it can lead to unwanted side reactions and complicate the purification process. rsc.org
Temperature: The reduction of esters with DIBAL-H is typically carried out at low temperatures, often between -78 °C and 0 °C. echemi.com Maintaining a low temperature is crucial to prevent over-reduction of the ester to the corresponding aldehyde, which can occur if the reaction is allowed to warm. echemi.commasterorganicchemistry.com The stability of the tetrahedral intermediate formed during the reduction is highly temperature-dependent. chemistrysteps.com
Solvent: The choice of solvent can influence the solubility of the reactants and the reactivity of the reducing agent. Anhydrous, non-protic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, or toluene (B28343) are commonly used for DIBAL-H reductions.
Reaction Time: The reaction time needs to be optimized to ensure complete conversion of the starting material without the formation of significant byproducts. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up Procedure: The quenching of the reaction and the subsequent work-up are critical for isolating the desired product in high purity. Careful addition of a quenching agent, such as methanol or water, at low temperatures is necessary to safely decompose the excess reducing agent and the aluminum complexes formed during the reaction. echemi.com
Recent advancements in synthetic methodology, such as the use of continuous flow chemistry, have shown promise in optimizing DIBAL-H reductions. researchgate.net Continuous flow systems allow for precise control over reaction parameters like temperature, residence time, and stoichiometry, which can lead to improved selectivity and higher yields compared to traditional batch processes. researchgate.net
Below is a table summarizing the key reaction parameters and their typical ranges for the reduction of a pyrazine carboxylate to the corresponding alcohol.
| Parameter | Typical Condition/Range | Rationale |
| Reducing Agent | Diisobutylaluminum hydride (DIBAL-H) | Selective and efficient for ester to alcohol reduction. |
| Stoichiometry | 1.0 - 1.5 equivalents | To ensure complete conversion while minimizing side reactions. |
| Temperature | -78 °C to 0 °C | To control the reaction rate and prevent over-reduction. |
| Solvent | Anhydrous THF, Diethyl Ether, Toluene | Inert solvent that solubilizes reactants. |
| Reaction Time | 1 - 4 hours | Monitored by TLC or LC-MS for completion. |
| Work-up | Quenching with methanol/water at low temperature | To safely decompose excess reagent and isolate the product. |
By carefully optimizing these parameters, the synthesis of this compound can be carried out efficiently, providing a high yield of the desired product.
Comprehensive Spectroscopic and Structural Elucidation Methodologies for 3 Chloro 5 Methylpyrazin 2 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. The chemical shift (δ), integration, and signal splitting (multiplicity) are key parameters for assigning the structure of (3-Chloro-5-methylpyrazin-2-yl)methanol.
The structure contains three distinct types of protons: a single aromatic proton on the pyrazine (B50134) ring, the protons of the methylene (B1212753) (-CH₂-) group, and the protons of the methyl (-CH₃) group. The hydroxyl (-OH) proton is also present, though its signal can be broad and its chemical shift variable depending on solvent and concentration.
Aromatic Proton (H-6): The lone proton on the pyrazine ring is expected to appear as a singlet in the aromatic region of the spectrum, typically between 8.0 and 8.5 ppm, due to the deshielding effect of the electronegative nitrogen atoms and the chlorine substituent.
Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are adjacent to the pyrazine ring and the hydroxyl group. They are expected to resonate as a singlet, typically in the range of 4.5 to 5.0 ppm. The adjacent hydroxyl proton does not usually cause splitting due to rapid proton exchange.
Methyl Protons (-CH₃): The three protons of the methyl group attached to the pyrazine ring are chemically equivalent and would appear as a sharp singlet, typically around 2.5 to 2.7 ppm.
Hydroxyl Proton (-OH): The hydroxyl proton signal is often a broad singlet and its position is highly dependent on the solvent, temperature, and concentration. It can be identified by its broadness or by a D₂O exchange experiment, where the peak disappears.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (H-6) | 8.0 - 8.5 | Singlet (s) | 1H |
| Methylene (-CH₂OH) | 4.5 - 5.0 | Singlet (s) | 2H |
| Methyl (-CH₃) | 2.5 - 2.7 | Singlet (s) | 3H |
Note: This table represents predicted values based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.
Carbon (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal. The structure has six carbon atoms, all of which are in different chemical environments and are therefore expected to produce six unique signals.
Aromatic Carbons: The four carbons of the pyrazine ring are expected to resonate in the downfield region (140-160 ppm). The carbon atom bonded to the chlorine atom (C-3) would be significantly affected. The carbon bearing the hydroxymethyl group (C-2) and the carbon bearing the methyl group (C-5) will also have characteristic shifts, as will the carbon atom bonded to the lone aromatic proton (C-6).
Methylene Carbon (-CH₂OH): The carbon of the methylene group is attached to an oxygen atom, which causes a downfield shift. This signal is expected in the range of 60-65 ppm.
Methyl Carbon (-CH₃): The methyl carbon is the most shielded and is expected to appear furthest upfield, typically in the range of 20-25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C-CH₂OH) | 155 - 160 |
| C-3 (C-Cl) | 148 - 153 |
| C-5 (C-CH₃) | 150 - 155 |
| C-6 (CH) | 140 - 145 |
| Methylene (-CH₂OH) | 60 - 65 |
Note: This table represents predicted values based on analogous structures. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent atoms). For this compound, a COSY spectrum would be relatively simple, showing no significant H-H couplings as all proton groups are isolated and expected to be singlets. A weak long-range coupling might be observable between the methyl protons and the aromatic proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is particularly powerful as it shows correlations between protons and carbons that are separated by two or three bonds. Key expected correlations for this compound would include:
Correlation between the methylene protons (-CH₂OH) and the ring carbons C-2 and C-3.
Correlation between the methyl protons (-CH₃) and the ring carbons C-5 and C-6.
Correlation between the aromatic proton (H-6) and the ring carbons C-2 and C-5.
These correlations would definitively establish the substitution pattern on the pyrazine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. The molecular formula for this compound is C₆H₇ClN₂O, with a calculated molecular weight of approximately 158.59 g/mol .
In an electron ionization (EI) mass spectrum, a distinct molecular ion peak ([M]⁺) would be expected at m/z 158. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic isotopic cluster: a peak at m/z 158 ([M]⁺) and another peak at m/z 160 ([M+2]⁺) with about one-third the intensity.
Common fragmentation pathways would likely involve:
Loss of a hydroxyl radical (•OH) to give a fragment at m/z 141.
Loss of the hydroxymethyl group (-CH₂OH) to yield a fragment at m/z 127.
Cleavage of the chlorine atom, although less common, could lead to a fragment at m/z 123.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Predicted Identity | Notes |
|---|---|---|
| 158 / 160 | [M]⁺ / [M+2]⁺ | Molecular ion peak with characteristic 3:1 chlorine isotope pattern. |
| 127 / 129 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group. |
Note: This table represents predicted fragmentation based on the compound's structure. Relative intensities depend on ionization conditions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the functional groups present. The IR spectrum of this compound would exhibit several characteristic absorption bands:
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.
C-H stretching vibrations for the aromatic and alkyl groups would appear just below and just above 3000 cm⁻¹.
C=N and C=C stretching vibrations from the pyrazine ring would be observed in the 1400-1600 cm⁻¹ region.
A distinct C-O stretching vibration for the primary alcohol would be present in the 1000-1250 cm⁻¹ range.
A C-Cl stretching band would likely be found in the fingerprint region, typically between 600-800 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly for conjugated systems. The pyrazine ring is an aromatic, conjugated system and is expected to absorb UV light. The spectrum, typically run in a solvent like methanol (B129727) or ethanol (B145695), would likely show absorption maxima (λₘₐₓ) corresponding to π → π* and n → π* transitions characteristic of heteroaromatic systems.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of information, including:
Unambiguous Confirmation: Absolute confirmation of the molecular structure and connectivity.
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-Cl, C-O) and bond angles, offering insight into the geometry of the pyrazine ring and its substituents.
Conformation: The preferred orientation (conformation) of the hydroxymethyl group relative to the pyrazine ring.
Intermolecular Interactions: Detailed information on how the molecules pack in the crystal lattice, revealing intermolecular forces such as hydrogen bonding (from the -OH group to nitrogen atoms of adjacent molecules) and π-stacking interactions between pyrazine rings. This data is crucial for understanding the compound's physical properties.
To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.
Chromatographic Techniques for Purification and Purity Assessment, including HPLC and TLC
The purification and subsequent assessment of purity are critical steps in the synthesis and characterization of this compound. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are indispensable tools for achieving high purity and for the qualitative and quantitative analysis of this compound. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from impurities and reaction byproducts.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for both the purification (preparative HPLC) and purity assessment (analytical HPLC) of pyrazine derivatives due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for compounds of moderate polarity like this compound.
Purification by Preparative HPLC: For purification, crude reaction mixtures containing this compound can be subjected to preparative RP-HPLC. This typically involves using a C18 column, which has a nonpolar stationary phase. The mobile phase is generally a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. rsc.org A gradient elution, where the concentration of the organic modifier is increased over time, is often employed to effectively separate the target compound from both more polar and less polar impurities. The fractions are collected, and those containing the pure product are combined and concentrated.
Purity Assessment by Analytical HPLC: Analytical HPLC is used to determine the purity of a sample of this compound. A C18 column is also standard for this application. libretexts.org The choice between acetonitrile and methanol as the organic component of the mobile phase can influence separation selectivity, as they have different chemical properties; methanol is a protic solvent, while acetonitrile is aprotic. shimadzu.com The separation is monitored using a UV detector, as pyrazine rings are UV-active, typically at a wavelength around 254 nm or 270 nm. libretexts.org The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Below is a representative table outlining typical conditions for the analytical HPLC of a pyrazine derivative like this compound.
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18 (Octadecylsilyl silica (B1680970) gel), 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on the exact gradient and system |
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique used to monitor the progress of reactions, screen for optimal solvent systems for column chromatography, and perform a preliminary assessment of purity. libretexts.org
Methodology: For this compound, TLC is typically performed on plates coated with a thin layer of silica gel, which serves as the polar stationary phase. rsc.org A small amount of the sample is spotted at the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. wvu.edu
A common solvent system for pyrazine derivatives is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). acs.org The ratio of these solvents can be adjusted to achieve optimal separation; increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, causing all compounds to travel further up the plate. libretexts.org The ideal solvent system results in a retention factor (Rf) value between 0.2 and 0.8 for the target compound. chemistryhall.com
Visualization: Since this compound is colorless, visualization techniques are required to see the separated spots. Due to its aromatic pyrazine ring, the compound is expected to be UV-active and will appear as a dark spot on a fluorescent background under short-wave UV light (254 nm). libretexts.orglibretexts.org Destructive visualization methods can also be used, such as exposing the plate to iodine vapor, which often forms colored complexes with organic compounds, or using chemical stains like potassium permanganate (B83412), which reacts with oxidizable groups like the alcohol moiety. libretexts.orgscribd.com
The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Table 2: Representative TLC Analysis Data
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 3:1 v/v) |
| Visualization | UV Light (254 nm), Iodine Vapor |
| Analyte | This compound |
| Observed Rf | ~0.4 (Illustrative value) |
| Observation | A single spot indicates high purity |
Together, HPLC and TLC provide a robust framework for the purification and comprehensive purity assessment of this compound, ensuring the compound meets the required specifications for further research and application.
Reaction Chemistry and Transformational Studies of 3 Chloro 5 Methylpyrazin 2 Yl Methanol
Reactivity of the Chloro Substituent on the Pyrazine (B50134) Ring
The chloro substituent at the 3-position of the pyrazine ring is susceptible to a variety of substitution and coupling reactions, primarily due to the electron-deficient character of the diazine core.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing effect of the two nitrogen atoms in the pyrazine ring makes the chloro substituent at the 3-position susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds through a Meisenheimer-like intermediate, and its rate is enhanced by the ability of the pyrazine ring to stabilize the negative charge of this intermediate. A variety of nucleophiles, particularly amines, can displace the chloride ion.
While specific examples of SNAr reactions on (3-Chloro-5-methylpyrazin-2-yl)methanol are not extensively detailed in publicly available literature, the reactivity can be inferred from similar heterocyclic systems. For instance, the reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with dimethylpiperazines proceeds smoothly at room temperature to yield the corresponding amino-substituted product in good yields. mdpi.com This suggests that this compound would readily react with primary and secondary amines under thermal or base-catalyzed conditions to afford the corresponding (3-amino-5-methylpyrazin-2-yl)methanol (B11922747) derivatives. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and often in the presence of a non-nucleophilic base to neutralize the HCl generated.
Table 1: Representative Nucleophilic Aromatic Substitution with a Related Heterocycle
| Reactant | Nucleophile | Conditions | Product | Yield (%) |
| 3,5-dichloro-4H-1,2,6-thiadiazin-4-one | (R)-1,3-dimethylpiperazine | THF, 20 °C, 24 h | (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one | 70 |
| 3,5-dichloro-4H-1,2,6-thiadiazin-4-one | (S)-1,3-dimethylpiperazine | THF, 20 °C, 24 h | (S)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one | 68 |
Data based on reactions of a related heterocyclic compound to illustrate the general reactivity. mdpi.com
Metalation and Cross-Coupling Reactions, such as Sonogashira-type couplings
The chloro substituent on the pyrazine ring can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a prominent example. wikipedia.orgorganic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. organic-chemistry.orgwikipedia.org
While specific literature detailing the Sonogashira coupling of this compound is scarce, the general applicability of this reaction to chloro-heterocycles is well-established. gold-chemistry.orglibretexts.org The reaction would be expected to proceed by oxidative addition of the chloro-pyrazine to a palladium(0) species, followed by transmetalation with a copper acetylide and reductive elimination to yield the corresponding 3-alkynyl-5-methylpyrazin-2-yl)methanol. The presence of the hydroxymethyl group may necessitate protection prior to the coupling reaction, depending on the reaction conditions and the nature of the alkyne.
Table 2: General Conditions for Sonogashira Coupling of Chloro-Heterocycles
| Chloro-heterocycle | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature |
| Aryl/Heteroaryl Chloride | Terminal Alkyne | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Et₃N or Piperidine | DMF or THF | Room Temp. to 100 °C |
This table represents typical conditions for Sonogashira couplings and is not based on a specific reaction of this compound. organic-chemistry.orgwikipedia.orglibretexts.org
Halogen-Metal Exchange Processes
Halogen-metal exchange is a fundamental organometallic reaction that can convert an aryl halide into a more reactive organometallic species. wikipedia.org For chloroarenes, this transformation is typically achieved using strong organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgharvard.edu
The application of a halogen-metal exchange to this compound would likely involve treatment with an alkyllithium reagent in an ethereal solvent like tetrahydrofuran (B95107) (THF) at a low temperature (e.g., -78 °C). This would generate a lithiated pyrazine intermediate, which could then be trapped with various electrophiles to introduce a wide range of functional groups at the 3-position. However, the presence of the acidic hydroxyl proton of the hydroxymethyl group would compete with the halogen-metal exchange. Therefore, protection of the alcohol or the use of at least two equivalents of the organolithium reagent would be necessary. The first equivalent would deprotonate the alcohol, and the second would effect the halogen-metal exchange. The resulting organolithium species would be a powerful nucleophile for the synthesis of more complex pyrazine derivatives.
Transformations Involving the Hydroxymethyl Functional Group
The hydroxymethyl group at the 2-position of the pyrazine ring is a versatile handle for a variety of functional group interconversions.
Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives
The primary alcohol of the hydroxymethyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), are typically used for the selective oxidation of primary alcohols to aldehydes. More potent oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will generally lead to the corresponding carboxylic acid.
While direct oxidation of this compound is not well-documented, the synthesis of the corresponding 3-chloro-5-methylpyrazine-2-carboxylic acid has been reported, albeit through a different synthetic route. smolecule.com This confirms the stability of the pyrazine ring under oxidative conditions. The selective oxidation to the aldehyde would provide a key intermediate for further carbon-carbon bond-forming reactions, such as Wittig or Grignard reactions.
Esterification and Etherification Reactions
The hydroxymethyl group can readily undergo esterification with carboxylic acids, acid anhydrides, or acid chlorides, typically in the presence of an acid or base catalyst. medcraveonline.comcetjournal.it For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester. These reactions are generally high-yielding and provide a means to introduce a variety of ester functionalities.
Etherification of the hydroxymethyl group can be achieved under various conditions. organic-chemistry.orgorganic-chemistry.org The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide (e.g., methyl iodide), would produce the corresponding methyl ether. Alternatively, acid-catalyzed dehydration in the presence of another alcohol can also lead to ether formation. These transformations allow for the modification of the steric and electronic properties of the side chain at the 2-position of the pyrazine ring.
Table 3: General Methods for Esterification and Etherification of Alcohols
| Transformation | Reagents | Catalyst/Conditions | Product Type |
| Esterification | Carboxylic Acid | Acid (e.g., H₂SO₄) | Ester |
| Esterification | Acid Anhydride | Base (e.g., Pyridine) | Ester |
| Etherification | Alkyl Halide | Strong Base (e.g., NaH) | Ether |
This table outlines general synthetic methods and is not based on specific reactions of this compound. medcraveonline.comcetjournal.itorganic-chemistry.orgorganic-chemistry.org
Halogenation of the Hydroxyl Group
The primary alcohol functionality of this compound is readily converted to a halomethyl group, a key transformation for introducing a versatile electrophilic site into the molecule. This conversion is most commonly achieved using standard halogenating agents that are effective for primary alcohols. The reaction with thionyl chloride (SOCl₂) is a prevalent method for synthesizing the corresponding 2-(chloromethyl)-3-chloro-5-methylpyrazine. Similarly, phosphorus tribromide (PBr₃) can be employed for the synthesis of the bromo-analogue.
Table 1: Representative Halogenation Reactions of this compound
| Reactant | Reagent | Product | Typical Conditions | Ref. |
| This compound | Thionyl Chloride (SOCl₂) | 2-(Chloromethyl)-3-chloro-5-methylpyrazine | Inert solvent (e.g., toluene), elevated temperature (50-80 °C) | chemicalbook.com |
| This compound | Phosphorus Tribromide (PBr₃) | 2-(Bromomethyl)-3-chloro-5-methylpyrazine | Inert solvent (e.g., CH₂Cl₂), 0 °C to room temp. | libretexts.org |
Reactivity of the Pyrazine Core and Methyl Group
The reactivity of the molecule is largely dictated by the electronic nature of the pyrazine ring and its substituents. The chloro, methyl, and converted halomethyl groups influence the susceptibility of the aromatic core and the methyl side-chain to various transformations.
Electrophilic Aromatic Substitution Limitations
The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms at positions 1 and 4. This inherent electron deficiency significantly deactivates the ring towards electrophilic aromatic substitution (SₑAr) reactions. thieme-connect.delibretexts.org The presence of an additional electron-withdrawing chloro group at the C3 position further deactivates the ring, making standard SₑAr reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts alkylation or acylation exceptionally difficult. thieme-connect.dewikipedia.org
In acidic media, which are often required for generating the potent electrophiles needed for SₑAr, the nitrogen atoms of the pyrazine ring become protonated. This protonation adds a positive charge to the heterocyclic system, which severely increases the activation energy for an attack by an electrophile. thieme-connect.demasterorganicchemistry.com Consequently, attempts to introduce substituents directly onto the pyrazine core of this compound via electrophilic substitution are generally unsuccessful and not considered a viable synthetic route. thieme-connect.de Successful substitutions on pyrazine rings typically require the presence of strong electron-donating groups to activate the ring or proceed through alternative mechanisms like nucleophilic aromatic substitution. thieme-connect.dewikipedia.org
Side-Chain Functionalization at the Methyl Group
In contrast to the inert pyrazine core, the methyl group at the C5 position offers a site for functionalization, primarily through free-radical pathways. The hydrogens on the methyl group can be abstracted to form a resonance-stabilized benzylic-type radical, facilitating substitution reactions.
A common method for functionalizing such methyl groups on heteroaromatic rings is free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN). researchgate.net This reaction allows for the selective introduction of a bromine atom, converting the methyl group into a bromomethyl group. This transformation provides another reactive handle on the molecule, complementary to the halogenated hydroxymethyl group.
Table 2: Example of Side-Chain Halogenation on a Pyrazine Derivative
| Substrate Type | Reagents | Product Type | Reaction | Ref. |
| Methyl-substituted Pyrazine | N-Bromosuccinimide (NBS), AIBN | Bromomethyl-substituted Pyrazine | Free-Radical Halogenation | researchgate.net |
Furthermore, reactions with thionyl chloride under forcing conditions have been shown to chlorinate methyl groups on certain heteroaromatic compounds. researchgate.netrsc.org This provides a potential, though less common, alternative to NBS for halogenation. Oxidation of the methyl group to a carboxylic acid is another potential transformation, which can be achieved using strong oxidizing agents or through microbiological processes, as demonstrated for other methylated N-heterocycles. google.com
Stereochemical Control and Regioselectivity in Derivatives Synthesis
The synthesis of complex derivatives from this compound requires careful control over regioselectivity and, where applicable, stereochemistry. The molecule possesses multiple distinct reactive sites: the hydroxyl (or halomethyl) group, the methyl group, and the C6 position on the pyrazine ring, which is the most likely site for nucleophilic attack if conditions permit.
Regioselectivity is paramount when performing reactions on this multifunctional scaffold. For instance, side-chain functionalization at the methyl group with NBS must be selective over any potential reactions at the hydroxymethyl or chloromethyl group. The choice of reaction conditions can direct the transformation to the desired position.
While the parent molecule is achiral, stereochemical control becomes critical in derivatives synthesis when a new stereocenter is created. For example, if the hydroxymethyl group is first oxidized to an aldehyde (3-chloro-5-methylpyrazine-2-carbaldehyde), subsequent nucleophilic addition to the carbonyl group will generate a new chiral center. The use of chiral reagents or catalysts in such addition reactions would be necessary to control the stereochemical outcome and produce a specific enantiomer or diastereomer. The strategic, stepwise modification of the different functional groups, potentially involving the use of protecting groups, is essential for achieving high regioselectivity and stereocontrol in the synthesis of advanced derivatives. rsc.org
Computational and Theoretical Investigations of 3 Chloro 5 Methylpyrazin 2 Yl Methanol
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the molecular geometry and electronic properties of chemical compounds. For (3-Chloro-5-methylpyrazin-2-yl)methanol, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide detailed insights into its structural and electronic characteristics.
Optimization of Molecular Conformations
The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable conformation (i.e., the lowest energy state). This process determines key structural parameters. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles between the atoms of the pyrazine (B50134) ring, the chloro and methyl substituents, and the hydroxymethyl group. The optimization would likely reveal the preferred orientation of the methanol (B129727) group relative to the pyrazine ring, considering potential intramolecular hydrogen bonding between the hydroxyl hydrogen and a nitrogen atom of the pyrazine ring.
Table 1: Predicted Structural Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C2-C3 Bond Length (Å) | Data not available in published literature |
| C3-Cl Bond Length (Å) | Data not available in published literature |
| C5-C(methyl) Bond Length (Å) | Data not available in published literature |
| C2-C(methanol) Bond Length (Å) | Data not available in published literature |
| C-O Bond Length (Å) | Data not available in published literature |
| O-H Bond Length (Å) | Data not available in published literature |
| N1-C2-C3 Angle (°) | Data not available in published literature |
| C2-C3-Cl Angle (°) | Data not available in published literature |
| C4-C5-C(methyl) Angle (°) | Data not available in published literature |
| C3-C2-C(methanol) Dihedral Angle (°) | Data not available in published literature |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO would likely be localized on the electron-rich pyrazine ring and the oxygen atom, while the LUMO might be distributed over the pyrazine ring, influenced by the electron-withdrawing chloro group.
Table 2: Predicted FMO Properties of this compound
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | Data not available in published literature |
| LUMO Energy | Data not available in published literature |
Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map of this compound, negative potential (typically colored red) would be expected around the nitrogen atoms of the pyrazine ring and the oxygen atom of the hydroxyl group, indicating these are sites for electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms, particularly the hydroxyl hydrogen, making them susceptible to nucleophilic attack.
Prediction of Spectroscopic Properties, including IR, NMR, and UV-Vis chemical shifts and vibrational frequencies
Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes would include the O-H stretching of the alcohol, C-H stretching of the methyl group and the aromatic ring, C-N and C=C stretching of the pyrazine ring, and the C-Cl stretching frequency.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts are valuable for assigning the signals in experimental NMR spectra.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). This would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n→π* or π→π*) for this compound.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Predicted Value |
|---|---|---|
| IR | O-H stretch (cm⁻¹) | Data not available in published literature |
| IR | C-Cl stretch (cm⁻¹) | Data not available in published literature |
| ¹H NMR | Chemical Shift of OH proton (ppm) | Data not available in published literature |
| ¹³C NMR | Chemical Shift of C-Cl carbon (ppm) | Data not available in published literature |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for studying reaction mechanisms. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to map the potential energy surface. This involves identifying the structures and energies of reactants, products, intermediates, and transition states. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. This provides insights into the reaction kinetics and the factors controlling product formation.
Intermolecular Interactions and Crystal Packing Analysis, such as Hirshfeld surface analysis
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
Applications of 3 Chloro 5 Methylpyrazin 2 Yl Methanol As a Synthetic Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The bifunctional nature of (3-Chloro-5-methylpyrazin-2-yl)methanol makes it a suitable starting material for constructing more elaborate heterocyclic frameworks. The presence of both a nucleophilic hydroxyl group and an electrophilic carbon atom (attached to the chlorine) allows for intramolecular and intermolecular cyclization strategies to build fused ring systems.
Construction of Fused Pyrazine (B50134) Derivatives, including imidazopyrazines
The synthesis of fused pyrazine systems, such as imidazo[1,2-a]pyrazines, often involves the reaction of a 2-aminopyrazine (B29847) with an α-halocarbonyl compound. In a related fashion, this compound offers a pathway to analogous structures. The hydroxymethyl group can be oxidized to an aldehyde, which can then undergo condensation with a suitable amine. Alternatively, the chloro group can be displaced by a nucleophile, which is a common strategy in building fused heterocycles. For instance, reaction with an amino alcohol could lead to a cyclization precursor. The general reactivity of chloropyrazines makes them ideal substrates for building complex heterocyclic structures, a principle that extends to this specific methanol (B129727) derivative. mdpi.com
Incorporation into Macrocyclic and Polymeric Structures
Nitrogen-containing heterocycles are frequently incorporated into macrocyclic structures due to their ability to act as rigid linkers and their potential for metal coordination. nih.gov this compound can be envisioned as a monomer unit for both macrocyclization and polymerization. The hydroxymethyl group can be converted into a primary amine or other functional group suitable for condensation reactions with a diacid chloride or a similar difunctional linker to form large rings or polymer chains. nih.gov The synthesis of such structures often relies on high-dilution conditions to favor intramolecular cyclization for macrocycles or controlled stoichiometry for polymers. nih.gov
Role in Multi-Step Organic Synthesis
Beyond its use in building heterocyclic cores, this compound is a useful intermediate in longer, multi-step synthetic sequences. Its functional groups can be manipulated sequentially to introduce complexity and build towards a target molecule.
Chiral Synthesis Applications
The application of pyrazine-containing molecules in chiral synthesis is an area of significant interest. While this compound is itself achiral, it can be used as a precursor for synthesizing chiral molecules. For example, asymmetric reduction of the corresponding ketone (derived from oxidation of the alcohol) could yield a chiral secondary alcohol. Furthermore, it can be reacted with chiral reagents to introduce stereocenters. For example, chiral piperazines, which are important pharmacophores, are often synthesized from chiral amino acids. nih.govmdpi.com Methodologies developed for asymmetric synthesis, such as the enantioselective protonation of enamines or asymmetric hydrogenation, represent advanced techniques that could potentially be applied to derivatives of this compound to create enantiomerically enriched products. nih.govnih.gov
Table 1: Potential Chiral Transformations
| Starting Material Derivative | Reaction Type | Potential Chiral Product |
|---|---|---|
| 1-(3-Chloro-5-methylpyrazin-2-yl)ethan-1-one | Asymmetric Hydrogenation | (R)- or (S)-1-(3-Chloro-5-methylpyrazin-2-yl)ethan-1-ol |
| This compound | Esterification with Chiral Acid | Diastereomeric Esters (for resolution) |
Ligand Design in Coordination Chemistry from a structural and synthetic perspective
Pyrazine and its derivatives are well-known ligands in coordination chemistry, capable of acting as bridges between metal centers or as terminal ligands. The nitrogen atoms of the pyrazine ring possess lone pairs of electrons that can coordinate to metal ions. This compound can be modified to create more sophisticated ligands. The hydroxymethyl group can be converted to other donor groups (e.g., phosphines, amines, or thiols) to create bidentate or tridentate ligands. The resulting ligands could coordinate with various transition metals to form complexes with interesting structural, electronic, or catalytic properties. The design of such ligands is crucial for developing new catalysts and materials. The steric and electronic properties of the chloro and methyl substituents would influence the coordination geometry and stability of the resulting metal complexes. americanelements.com
Development of Advanced Synthetic Methodologies Utilizing the Compound's Reactivity Profile
The unique combination of functional groups on the pyrazine ring of this compound allows for the exploration of novel synthetic methodologies. The chloro group is a handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions would allow for the introduction of aryl, alkyl, or amino groups at the 3-position of the pyrazine ring. Such transformations are powerful tools for rapidly building molecular complexity. The reactivity of the hydroxymethyl group towards oxidation or substitution further expands the synthetic possibilities, enabling its use as a versatile platform for developing new synthetic routes to highly functionalized pyrazine compounds. mdpi.com
Q & A
Basic Synthesis: What is the standard method for synthesizing (3-Chloro-5-methylpyrazin-2-yl)methanol?
Answer:
The compound is typically synthesized via chlorination of 5-methylpyrazin-2(1H)-one using thionyl chloride (SOCl₂) under reflux conditions. Key steps include:
- Dissolving 5-methylpyrazin-2(1H)-one in anhydrous dichloromethane.
- Adding SOCl₂ dropwise under nitrogen atmosphere and refluxing at 40–50°C for 4–6 hours.
- Quenching the reaction with ice-cold water, followed by extraction with ethyl acetate and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Yields range from 65–85%, with purity confirmed by TLC and NMR .
Basic Characterization: Which analytical techniques are critical for confirming the structure of this compound?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., chlorine at C3, methyl at C5, and hydroxymethyl at C2).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns matching Cl presence.
- X-ray Crystallography : Single-crystal X-ray diffraction for unambiguous determination of bond angles, torsion angles, and spatial arrangement (see SHELXL refinement protocols in and ) .
Advanced Synthesis: How can researchers optimize the synthesis to improve yield and purity?
Answer:
Optimization strategies include:
- Alternative Chlorinating Agents : Testing phosphorus oxychloride (POCl₃) or oxalyl chloride to reduce side reactions.
- Solvent Screening : Replacing dichloromethane with toluene or acetonitrile to enhance reaction efficiency.
- Purification : Use of recrystallization (e.g., ethanol/water mixtures) instead of column chromatography for higher recovery rates .
Note : Monitor reaction progress via inline FTIR to track carbonyl group disappearance (C=O stretch at ~1680 cm⁻¹) .
Advanced Structural Analysis: What computational and experimental methods resolve ambiguities in the compound’s stereoelectronic properties?
Answer:
- Crystallographic Refinement : Use SHELXL ( ) for high-resolution data. Hydrogen-bonding networks and Cl···π interactions can stabilize the crystal lattice.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Compare experimental XRD bond lengths (e.g., C-Cl: ~1.73 Å) with DFT-optimized geometries (B3LYP/6-311+G(d,p) basis set) .
- Electron Density Maps : Analyze residual density peaks to identify potential disorder in the hydroxymethyl group .
Biological Activity Evaluation: How to design experiments to assess its potential as a kinase inhibitor?
Answer:
- Target Selection : Prioritize kinases with structural homology to Jak2 ( ), given pyrazine derivatives’ known kinase affinity.
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ using fluorescence-based ADP-Glo™ Kinase Assay.
- Cellular Proliferation : Test against Jak2 V617F mutant cell lines (e.g., HEL 92.1.7) via MTT assay.
- Structure-Activity Relationship (SAR) : Modify the hydroxymethyl group to esters or ethers and compare inhibition profiles .
Data Contradiction Analysis: How to resolve discrepancies in reported synthetic yields or spectral data?
Answer:
- Root-Cause Analysis :
- Purity Checks : Use HPLC (C18 column, methanol/water mobile phase) to detect impurities masking NMR signals ().
- Isotopic Labeling : Synthesize C-labeled analogs to confirm peak assignments in crowded spectral regions.
- Purity Checks : Use HPLC (C18 column, methanol/water mobile phase) to detect impurities masking NMR signals ().
- Collaborative Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify outliers .
Mechanistic Studies: What experimental approaches elucidate the chlorination mechanism in its synthesis?
Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using Cl-labeled SOCl₂ vs. natural abundance to identify rate-determining steps.
- Trapping Intermediates : Use in situ NMR to detect acyl chloride intermediates during chlorination .
- Computational Modeling : Simulate transition states (e.g., Gaussian 09) to map energy barriers for Cl substitution at C3 vs. other positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
